molecular formula C45H40N10O17S4 B15195570 1,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- CAS No. 208576-37-8

1,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis-

Cat. No.: B15195570
CAS No.: 208576-37-8
M. Wt: 1121.1 g/mol
InChI Key: JENQYCHCYPVWHE-UHFFFAOYSA-N
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Description

1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- is a complex organic compound characterized by its naphthalene core and multiple sulfonic acid groups. This compound is notable for its unique structure, which includes pyrrole rings and carbonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- typically involves multi-step organic reactions. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 7 positions. This is followed by the introduction of the pyrrole rings through a series of condensation reactions involving carbonyl and amine groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while substitution reactions can introduce new substituents at the sulfonic acid positions.

Scientific Research Applications

1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid: Similar in structure but with sulfonic acid groups at different positions.

    2,6-Naphthalenedisulfonic acid: Another isomer with sulfonic acid groups at the 2 and 6 positions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonic acid groups on a benzene ring with additional hydroxyl groups.

Uniqueness

1,7-Naphthalenedisulfonic acid, 4,4’-(carbonylbis(imino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino(1-methyl-1H-pyrrole-4,2-diyl)carbonylimino))bis- is unique due to its complex structure, which includes multiple pyrrole rings and carbonyl groups

Properties

CAS No.

208576-37-8

Molecular Formula

C45H40N10O17S4

Molecular Weight

1121.1 g/mol

IUPAC Name

4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C45H40N10O17S4/c1-52-19-23(13-37(52)43(58)50-33-9-11-39(75(67,68)69)31-17-27(73(61,62)63)5-7-29(31)33)46-41(56)35-15-25(21-54(35)3)48-45(60)49-26-16-36(55(4)22-26)42(57)47-24-14-38(53(2)20-24)44(59)51-34-10-12-40(76(70,71)72)32-18-28(74(64,65)66)6-8-30(32)34/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,50,58)(H,51,59)(H2,48,49,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)

InChI Key

JENQYCHCYPVWHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=C3C=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=C8C=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C

Origin of Product

United States

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